TAMRA alkyne, specifically the 6-isomer, is a derivative of tetramethylrhodamine, a well-known red-orange fluorescent dye. This compound is primarily utilized in various biochemical applications, including the labeling of nucleic acids and proteins. It is particularly favored for its strong fluorescence and stability, making it suitable for techniques such as fluorescence microscopy and quantitative polymerase chain reaction. The compound is classified as a terminal alkyne, which allows it to participate in copper-catalyzed click chemistry reactions with azides, facilitating the formation of stable triazole linkages.
TAMRA alkyne, 6-isomer has the CAS number 1352649-44-5 and falls under the category of fluorescent dyes. It is characterized by its molecular formula and a molecular weight of approximately 467.53 g/mol. The dye exhibits absorption around 555 nm and emits light at approximately 580 nm, making it highly effective for fluorescence applications .
The synthesis of TAMRA alkyne typically involves several steps, starting from commercially available precursors. The process often includes:
The copper-catalyzed click reaction is a pivotal method for utilizing TAMRA alkyne in biological systems. This reaction allows for the selective labeling of azide-containing biomolecules, providing a robust platform for studying molecular interactions in complex biological samples .
TAMRA alkyne participates primarily in copper-catalyzed click reactions with azides. This reaction is characterized by:
The efficiency of the copper-catalyzed reactions allows researchers to label biomolecules without compromising their biological activity, enabling sensitive detection methods in complex biological assays .
The mechanism involves a two-step process:
This mechanism allows for bioorthogonal reactions that do not interfere with native biochemical processes, making TAMRA alkyne an invaluable tool in molecular biology .
These properties contribute to its utility in various scientific applications where fluorescence detection is crucial .
TAMRA alkyne has diverse applications in scientific research:
These applications highlight TAMRA alkyne's versatility and importance in modern molecular biology techniques .
TAMRA alkyne, 6-isomer (CAS# 1352649-44-5) is a regioisomer of the carboxytetramethylrhodamine dye family, where the alkyne functional group is attached to the carboxyl moiety at the 6-position of the xanthene core. This distinguishes it from the 5-isomer (CAS# 945928-17-6), where the same functionalization occurs at the 5-position [1] [6]. The molecular formula for both isomers is identical (C₂₈H₂₅N₃O₄; MW: 467.52 g/mol), but their distinct substitution patterns confer differences in:
The molecule integrates two critical structural features:
Property | Value/Description |
---|---|
CAS# | 1352649-44-5 |
IUPAC Name | 2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)-4-(prop-2-yn-1-ylcarbamoyl)benzoate |
Molecular Formula | C₂₈H₂₅N₃O₄ |
SMILES | O=C(C1=C(C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)C=C(C(NCC#C)=O)C=C1)[O-] |
Alkyne Attachment Position | 6-position of xanthene ring |
The 6-isomer displays marked solubility contrasts in different solvents:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7